![molecular formula C13H11FN2O2 B2671630 N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide CAS No. 2361639-49-6](/img/structure/B2671630.png)
N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide
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Description
The compound “N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The presence of a fluoro group and an amide group suggests that it may have unique properties compared to other quinoline derivatives .
Molecular Structure Analysis
Quinoline has a planar molecular structure, which is often important for π-stacking interactions in biological systems. The presence of a fluoro group could influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions . The specific reactions that “N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide” would participate in would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluoro group and the amide group could influence properties such as polarity, solubility, and stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-12(17)15-7-9-5-8-3-4-10(14)6-11(8)16-13(9)18/h2-6H,1,7H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUZYYHJGAKVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C(C=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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